molecular formula C17H20N4 B10772943 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B10772943
M. Wt: 280.37 g/mol
InChI Key: GTMRUYCIJSNXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: A-582941 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenolic derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

A-582941 has a wide range of scientific research applications, including:

Mechanism of Action

A-582941 exerts its effects by selectively binding to and activating the alpha 7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions into the cell. This activation leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), which are involved in cognitive processes and memory formation .

Comparison with Similar Compounds

Uniqueness of A-582941: A-582941 is unique due to its high selectivity and partial agonism at the alpha 7 nicotinic acetylcholine receptor. It exhibits a broad spectrum of cognitive-enhancing properties and has been shown to improve cognitive performance in various behavioral models .

Properties

IUPAC Name

2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRUYCIJSNXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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